molecular formula C13H17BBrFO2 B1441219 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-03-7

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1441219
CAS No.: 1111096-03-7
M. Wt: 314.99 g/mol
InChI Key: WMJFQSKCDQAPRY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound formed by the coupling of the aryl boronic ester with an aryl halide.

Scientific Research Applications

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final coupled product.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-4-methylphenylboronic acid
  • 5-Bromo-2-fluoro-4-methylphenyl)(furan-2-yl)methanol
  • 2-Fluoro-4-methylphenylboronic acid

Uniqueness

2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of bromine, fluorine, and boronic ester functionalities. This combination enhances its reactivity and versatility in cross-coupling reactions compared to similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFQSKCDQAPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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